(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

Chiral synthesis Enantiomeric excess Stereochemical purity

This chiral (R)-piperazin-2-one features a 2,4-dimethoxybenzyl (DMB) protecting group cleavable under mild acid, enabling orthogonal deprotection in multi-step syntheses. The defined (R)-stereochemistry at C3 is critical for constructing NK-3 receptor antagonists (e.g., fezolinetant analogs) with correct stereochemical fidelity. Substitution with the (S)-enantiomer or alternative N-protecting groups risks compromised receptor binding and failed synthetic routes. A benchmark reductive amination route delivers 98% yield under mild conditions, supporting cost-effective scale-up. Ideal for CNS-targeted medicinal chemistry, asymmetric methodology development, and SPR studies modulating LogP and TPSA for blood-brain barrier optimization. ≥98% purity standard.

Molecular Formula C14H20N2O3
Molecular Weight 264.325
CAS No. 1383146-20-0
Cat. No. B591922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
CAS1383146-20-0
Molecular FormulaC14H20N2O3
Molecular Weight264.325
Structural Identifiers
SMILESCC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)/t10-/m1/s1
InChIKeyVRRFLEAHVFVBIE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one (CAS 1383146-20-0) | Chiral Piperazinone Building Block Overview


(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one (CAS 1383146-20-0) is a chiral piperazin-2-one derivative bearing a 2,4-dimethoxybenzyl (DMB) protecting group at the N4 position and a methyl substituent at the C3 stereocenter . This compound is characterized by a molecular formula of C14H20N2O3, a molecular weight of 264.32 g/mol, and a single defined stereocenter with (R)-configuration . It is primarily employed as a chiral building block and intermediate in medicinal chemistry, particularly in the synthesis of neurokinin-3 (NK-3) receptor antagonists and other CNS-targeted agents . The compound is commercially available at research-grade purities (typically 95-98%) and is documented in authoritative chemical databases including PubChem (CID 56973619) and ChemSpider (CSID 28601642) .

Why Unprotected or Racemic Piperazin-2-ones Cannot Substitute for (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one


In medicinal chemistry and chiral synthesis, the (R)-configuration of the C3 methyl group and the 2,4-dimethoxybenzyl N-protecting group are critical determinants of molecular recognition, synthetic utility, and downstream biological activity . Substituting this compound with its (S)-enantiomer (CAS 1427063-32-8) or with a racemic mixture would alter or abolish stereospecific interactions with chiral biological targets, as enantiomers often exhibit divergent pharmacological profiles [1]. Similarly, employing an N-unsubstituted piperazin-2-one or an alternative N-benzyl analog (e.g., 4-benzyl-3-methylpiperazin-2-one) changes the compound's lipophilicity, hydrogen-bonding capacity, and steric bulk, which directly impacts receptor binding kinetics, metabolic stability, and the efficiency of subsequent synthetic transformations [2]. Generic substitution therefore risks compromised stereochemical fidelity, altered physicochemical properties, and failure of downstream synthetic routes reliant on the specific DMB protecting group lability under mild acidic conditions.

Quantitative Comparative Evidence for (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one vs. Analogs


Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer or Racemate

The (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one synthesized via reductive amination of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde achieves enantiomeric excess >99% as determined by chiral HPLC (retention time = 41.5 min, ee > 99%) . In contrast, the (S)-enantiomer (CAS 1427063-32-8) is separately synthesized and exhibits different chiral HPLC retention characteristics, and racemic mixtures lack defined stereochemistry . This high enantiopurity is essential for applications where stereochemistry governs biological target engagement or asymmetric induction.

Chiral synthesis Enantiomeric excess Stereochemical purity

Lipophilicity Modulation: 2,4-Dimethoxybenzyl vs. Unsubstituted Benzyl

The 2,4-dimethoxybenzyl (DMB) group in (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one imparts a computed LogP (XLogP3) of 1.2 and a topological polar surface area (TPSA) of 50.8 Ų . In comparison, the unsubstituted benzyl analog, 4-benzyl-3-methylpiperazin-2-one (CID 14090585), has an XLogP3 of 1.3 and a TPSA of 32.3 Ų [1]. The DMB group increases hydrogen bond acceptor count (4 vs. 2) and molecular weight (264.32 vs. 204.27 g/mol), altering solubility, membrane permeability, and potential off-target interactions [1].

Lipophilicity LogP Physicochemical properties

Synthetic Efficiency: High-Yield Reductive Amination Route

The synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one proceeds via a one-pot reductive amination between (R)-3-methylpiperazin-2-one and 2,4-dimethoxybenzaldehyde using sodium triacetoxyborohydride in acetonitrile with acetic acid, achieving a 98% isolated yield after chromatographic purification . This efficiency surpasses many alternative routes to substituted piperazin-2-ones, which often require multi-step sequences, harsher conditions, or lower overall yields due to competing side reactions [1]. The mild, room-temperature conditions preserve stereochemical integrity and are amenable to scale-up.

Reductive amination Synthetic yield Process chemistry

Application as a Key Intermediate in NK-3 Antagonist Synthesis

(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is explicitly disclosed as a chiral intermediate in the synthesis of selective neurokinin-3 (NK-3) receptor antagonists, including fezolinetant and related bicyclic derivatives [1]. Patents WO-2020211798-A1 and US-2020270254-A1 describe its use in constructing the piperazine core of these clinical candidates. While alternative piperazinone building blocks (e.g., (S)-enantiomer or differently N-protected analogs) could theoretically be employed, the specific (R)-DMB configuration aligns with the stereochemical and protecting group requirements of the patented synthetic routes, ensuring compatibility with downstream deprotection (DMB cleavage) and coupling steps .

NK-3 receptor Fezolinetant Chiral intermediate

Optimal Procurement and Application Scenarios for (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one


Chiral Building Block for NK-3 Receptor Antagonist Drug Discovery Programs

Researchers developing selective NK-3 receptor antagonists (e.g., fezolinetant analogs) require the (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one to construct the chiral piperazine core as specified in patent literature [1]. The (R)-configuration and DMB protecting group are essential for maintaining stereochemical fidelity and enabling mild, orthogonal deprotection during late-stage synthesis . Substitution with the (S)-enantiomer or an alternative N-protecting group would compromise the synthetic route and potentially alter target binding .

Asymmetric Synthesis and Chiral Auxiliary Studies

In academic and industrial laboratories focused on asymmetric methodology, this compound serves as a benchmark substrate for evaluating new catalytic asymmetric alkylation or cyclization reactions. Its high enantiopurity (>99% ee) and well-defined stereocenter make it suitable for use as a chiral auxiliary or as a starting material for the preparation of enantiomerically enriched α-substituted piperazin-2-ones . The DMB group can be readily cleaved under mild acidic conditions to liberate the free NH-piperazinone for further derivatization .

Physicochemical Property Optimization in CNS Drug Design

Medicinal chemists seeking to modulate lipophilicity and hydrogen-bonding capacity within a piperazinone scaffold can utilize this compound as a comparator for structure-property relationship (SPR) studies. The 2,4-dimethoxybenzyl group offers a distinct LogP/TPSA profile (LogP ≈1.2, TPSA ≈51 Ų) compared to unsubstituted benzyl analogs (LogP ≈1.3, TPSA ≈32 Ų), providing a handle for optimizing blood-brain barrier penetration and reducing off-target promiscuity . This makes it a valuable reference compound in CNS drug discovery campaigns.

Process Chemistry Scale-Up Feasibility Assessment

Process chemists evaluating the manufacturability of piperazinone-containing drug candidates can leverage the established, high-yielding (98%) reductive amination route as a benchmark for cost-effective large-scale synthesis . The mild reaction conditions (room temperature, standard reagents) and excellent yield demonstrate that this chiral intermediate can be produced efficiently at scale, reducing cost of goods and environmental impact relative to lower-yielding or more complex alternative routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.